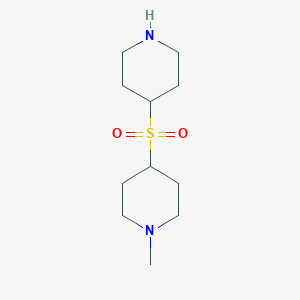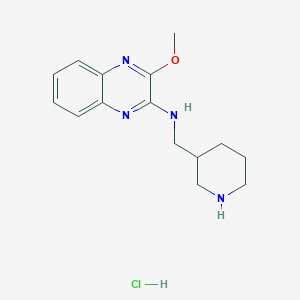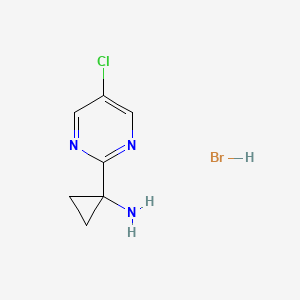
1-(5-Chloropyrimidin-2-yl)cyclopropanamine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chloropyrimidin-2-yl)cyclopropanamine hydrobromide is a chemical compound with the molecular formula C7H9BrClN3 and a molecular weight of 250.52 g/mol . This compound is characterized by the presence of a chloropyrimidine ring attached to a cyclopropanamine moiety, and it is commonly used in various scientific research applications.
Vorbereitungsmethoden
The synthesis of 1-(5-Chloropyrimidin-2-yl)cyclopropanamine hydrobromide typically involves the reaction of 5-chloropyrimidine with cyclopropanamine under specific conditions. The reaction is often carried out in the presence of a hydrobromic acid catalyst to facilitate the formation of the hydrobromide salt . Industrial production methods may involve bulk custom synthesis and sourcing of raw materials to ensure high purity and yield .
Analyse Chemischer Reaktionen
1-(5-Chloropyrimidin-2-yl)cyclopropanamine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The cyclopropanamine moiety can participate in cyclization reactions to form more complex ring structures.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(5-Chloropyrimidin-2-yl)cyclopropanamine hydrobromide is utilized in various scientific research fields, including:
Wirkmechanismus
The mechanism of action of 1-(5-Chloropyrimidin-2-yl)cyclopropanamine hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to a decrease in the enzyme’s catalytic activity . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, thereby influencing cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1-(5-Chloropyrimidin-2-yl)cyclopropanamine hydrobromide can be compared to other similar compounds, such as:
1-(5-Bromopyrimidin-2-yl)cyclopropanamine hydrochloride: This compound has a bromine atom instead of chlorine, which can lead to different reactivity and biological activity.
1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)oxy derivatives: These compounds have a piperidine ring instead of a cyclopropane ring, which can affect their chemical properties and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C7H9BrClN3 |
|---|---|
Molekulargewicht |
250.52 g/mol |
IUPAC-Name |
1-(5-chloropyrimidin-2-yl)cyclopropan-1-amine;hydrobromide |
InChI |
InChI=1S/C7H8ClN3.BrH/c8-5-3-10-6(11-4-5)7(9)1-2-7;/h3-4H,1-2,9H2;1H |
InChI-Schlüssel |
WHDJOVDWVYKXAC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C2=NC=C(C=N2)Cl)N.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Phenyl-2,6-diazaspiro[3.3]heptane hydrochloride](/img/structure/B12976406.png)
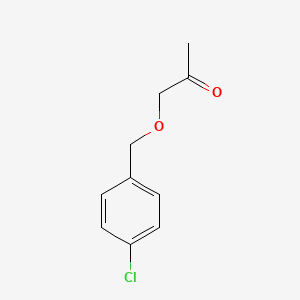
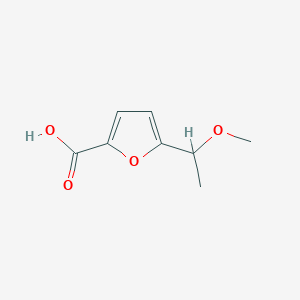
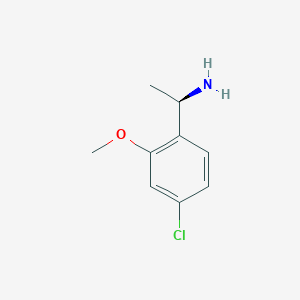
![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B12976428.png)

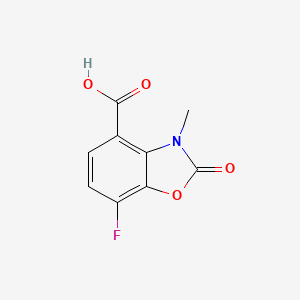
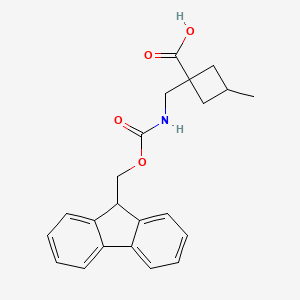
![N-(6-aminohexyl)-3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanamide](/img/structure/B12976454.png)
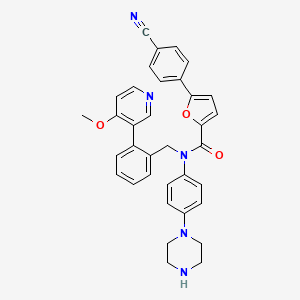
![6-Benzyl 7-ethyl (S)-2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate](/img/structure/B12976459.png)

